molecular formula C5H15N3 B076576 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 13531-52-7

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No.: B076576
CAS No.: 13531-52-7
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1,3-propanediamine is an organic compound that belongs to the class of ethyleneamines. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions. This compound is commonly used in the synthesis of polymers, resins, and as a curing agent for epoxy resins.

Scientific Research Applications

N-(2-Aminoethyl)-1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form strong bonds with various substrates.

Safety and Hazards

N-(2-Aminoethyl)-1,3-propanediamine is considered hazardous. It causes serious eye irritation and is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment when handling this chemical .

Future Directions

N-(2-Aminoethyl)-1,3-propanediamine has potential applications in the field of nucleic acid research. It has been used in the synthesis of chiral peptide nucleic acids (PNAs), which are synthetic nucleic acid mimics with a peptide backbone . These PNAs have higher affinity and superior sequence selectivity compared to DNA, making them promising agents for biological and medical applications .

Biochemical Analysis

Biochemical Properties

N-(2-Aminoethyl)-1,3-propanediamine interacts with various biomolecules, particularly collagen, especially collagen type III . It causes significant morphological changes in the ECM produced by vascular smooth muscle cells (VSMCs), as observed through scanning electron microscopy (SEM) .

Cellular Effects

This compound influences cell function by causing disruptions and irregularities in the ECM of VSMCs . It also impacts cellular metabolism, particularly affecting the extraction of collagen type I .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with collagen, leading to changes in the 3D organization associated with elasticity . This results in the collagen becoming stiffer or more brittle .

Temporal Effects in Laboratory Settings

Over time, this compound causes significant long-term effects on cellular function, particularly in the ECM . It leads to an increase in the extractability of collagen type I, accompanied by a decrease in the pellet size after urea buffer extraction .

Dosage Effects in Animal Models

In animal models, specifically in timed pregnant Sprague-Dawley rat dams, this compound has been shown to cause dissecting aortic aneurysm (DAA) in offspring .

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation . It interacts with collagen type I and III, affecting their extractability and biomechanical properties .

Transport and Distribution

Its effects on the ECM suggest that it may interact with transporters or binding proteins involved in collagen synthesis and degradation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Its significant effects on the ECM and collagen suggest that it may be localized to areas of the cell involved in collagen synthesis and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include elevated temperatures and pressures, along with the use of a hydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ethylenediamine with acrylonitrile in the presence of a base, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler ethyleneamine with two primary amine groups.

    Diethylenetriamine: Contains three amine groups, similar to N-(2-Aminoethyl)-1,3-propanediamine, but with a different arrangement.

    Triethylenetetramine: Contains four amine groups and is used in similar applications.

Uniqueness

This compound is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13531-52-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-(2-Aminoethyl)-1,3-propanediamine?

A1: The molecular formula of aepa is C5H15N3, and its molecular weight is 117.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize aepa complexes?

A2: Researchers utilize various spectroscopic techniques to characterize aepa complexes, including:

  • Infrared (IR) spectroscopy: Identifies functional groups and coordination modes through characteristic vibrational frequencies. [, , , , , , ]
  • UV-Vis spectroscopy: Provides insights into the electronic structure and geometry of complexes by analyzing electronic transitions. [, , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and dynamics of complexes in solution. [, , , , , , ]
  • Electron Spin Resonance (ESR) spectroscopy: Investigates the electronic structure and magnetic properties of paramagnetic complexes. []
  • Mössbauer spectroscopy: Characterizes the oxidation state, spin state, and local environment of metal ions, particularly iron. [, ]

Q3: How does the structure of aepa influence the stability and properties of its metal complexes?

A3: The flexible triamine structure of aepa allows it to adopt different conformations upon complexation, influencing the stability and properties of the resulting metal complexes. For instance, aepa can form both five- and six-membered chelate rings with metal ions, impacting the complex's stability constants. [, , , , , ]

Q4: Are there any studies on the thermal stability of aepa complexes?

A4: Yes, several studies have investigated the thermal behavior of aepa complexes. For instance, researchers have examined the thermal decomposition pathways and stability ranges of aepa complexes with nickel(II) [, ] and cadmium(II). []

Q5: Has aepa been explored in the context of CO2 capture and regeneration?

A5: Yes, research has explored the potential of aepa as a component in CO2 absorption and desorption processes. A study comparing various amines found that the presence of two amino groups in aepa might enhance CO2 absorption. []

Q6: Can aepa complexes act as catalysts in hydrolysis reactions?

A6: Research suggests that aepa-zinc(II) complexes can promote the hydrolysis of phosphate esters. The catalytic activity is attributed to the Lewis acidity of the zinc ion and the nucleophilicity of the coordinated hydroxide ion. []

Q7: Have computational methods been employed to study aepa and its complexes?

A7: Yes, computational chemistry techniques have been applied to aepa systems. For example, researchers have utilized ab initio calculations to optimize the structures of aepa-cobalt(III) complexes and compare the ground state energies of different isomers. []

Q8: How do structural modifications of aepa influence the properties of its metal complexes?

A8: Modifying the aepa structure can significantly impact its coordination chemistry and the resulting complex properties. For example, N-methylation of aepa can alter the stability and reactivity of its cobalt(III) complexes. [] Additionally, substituting aepa with diethylenetriamine (dien) or dipropylenetriamine (dpt) in zinc(II) complexes can influence the acidity of coordinated water molecules and their catalytic activity in hydrolysis reactions. []

Q9: Are there any reports on strategies to improve the stability or solubility of aepa complexes?

A9: While the provided research doesn't explicitly detail formulation strategies for aepa complexes, it highlights that the choice of counterions and solvents can influence their stability and solubility. For example, the use of specific anions like ZnCl42- or ClO4- can impact the crystallization and stability of aepa-cobalt(III) complexes. [, , , ]

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